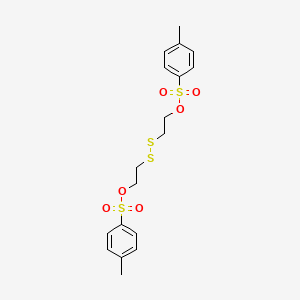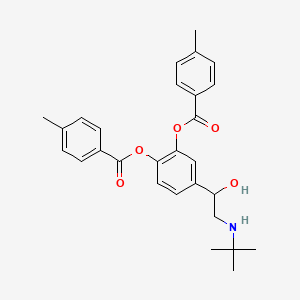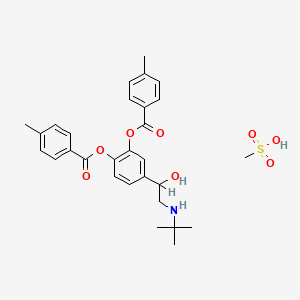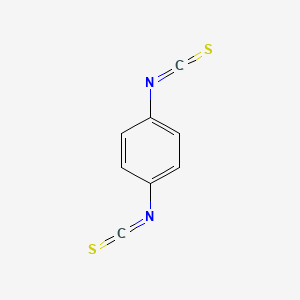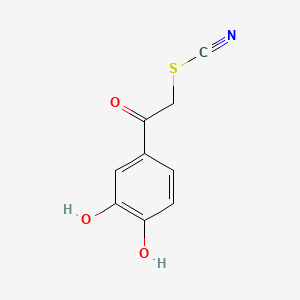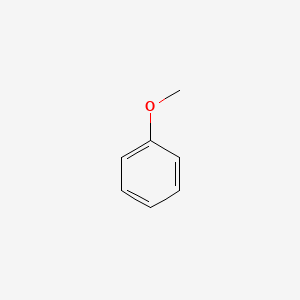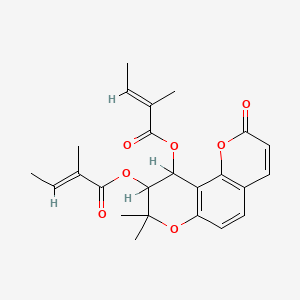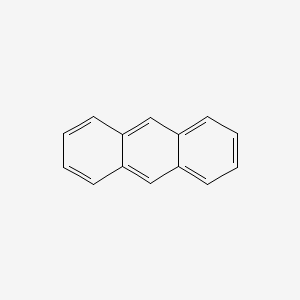
Arotinolol hydrochloride
Overview
Description
Arotinolol hydrochloride is an alpha- and beta-receptor blocker developed in Japan . It is a thiopropanolamine with a tertiary butyl moiety . It has been studied for its potential to be an antihypertensive therapy . It has been introduced to be used as an antihypertensive agent since 1986 . It has also been studied for other functions like tremor control for patients with Parkinson’s disease .
Synthesis Analysis
The synthesis of Arotinolol hydrochloride involves dissolving Arotinolol in dimethyl sulfoxide (DMSO), adding concentrated hydrochloric acid, stirring, heating, filtering, and then adding acetone . The resulting white solid is Arotinolol hydrochloride .Molecular Structure Analysis
The molecular formula of Arotinolol hydrochloride is C15H22ClN3O2S3 . Its exact mass is 407.06 and its molecular weight is 408 .Physical And Chemical Properties Analysis
Arotinolol hydrochloride is a white solid . The stereospecificity of Arotinolol is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . Arotinolol is mainly distributed from the plasma to the liver, followed by the lungs, and lastly in the heart .Scientific Research Applications
Antihypertensive Therapy
Arotinolol hydrochloride is an alpha- and beta-receptor blocker developed in Japan. It has been studied for its potential to be an antihypertensive therapy . It has a good antihypertensive effect and many clinical trials have observed its clinical efficacy in the treatment of essential hypertension .
Chronic Heart Failure Treatment
Arotinolol hydrochloride has been studied for its efficacy in the treatment of chronic heart failure. It significantly improved the treatment efficiency of patients with heart failure, left ventricular ejection fraction (LVEF), cardiac index, stroke volume (SV), and lower brain natriuretic peptide (BNP) levels .
Control of Blood Pressure and Heart Rate
Arotinolol hydrochloride is currently in clinical trials for its use in the control of blood pressure and heart rate .
Tremor Control for Parkinson’s Disease
It has been studied for other functions like tremor control for patients with Parkinson’s disease .
Improvement of Endothelial Function
Relevant research shows that arotinolol might be effective to improve endothelial function by modulating nitric oxide levels in patients and significantly reducing collagen levels in blood vessels, thereby improving vessel wall remodeling and indirectly improving left ventricular function .
Enantioseparation of β-receptor Blockers
Enantioseparation of seven β-receptor blockers, including arotinolol, was investigated using HPLC coupled with pre-column derivatization .
Interaction with Other Drugs
Arotinolol hydrochloride can interact with other drugs. For example, it can enhance the hypoglycemic effect when combined with hypoglycemic drugs, and it can enhance the effect when combined with calcium channel blockers .
Clinical Trials
Arotinolol hydrochloride is currently under clinical trials by Sumitomo Pharmaceutical Co., Ltd . These trials are expected to provide more insights into the potential applications of this drug.
Mechanism of Action
Mode of Action
Arotinolol hydrochloride interacts with its targets by binding to these adrenergic receptor sites with a very high affinity . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .
Biochemical Pathways
The binding of arotinolol hydrochloride to the adrenergic receptors affects several biochemical pathways. These include the calcium signaling pathway , cGMP-PKG signaling pathway , cAMP signaling pathway , neuroactive ligand-receptor interaction , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction .
Pharmacokinetics
The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics. The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart .
Result of Action
The binding of arotinolol hydrochloride to the adrenergic receptors results in several molecular and cellular effects. It has been confirmed that arotinolol presents vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Some reports indicate a delayed development of hypertension when arotinolol is administered daily . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance .
Action Environment
The action, efficacy, and stability of arotinolol hydrochloride can be influenced by various environmental factors. For instance, a multi-center clinical study showed that arotinolol lowered nighttime blood pressure levels more significantly in patients with non-dipper hypertension, helping to restore the circadian rhythm of blood pressure .
Safety and Hazards
Arotinolol hydrochloride is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXBZYUXLDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52560-77-7 (Parent) | |
| Record name | Arotinolol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046849 | |
| Record name | Arotinolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arotinolol hydrochloride | |
CAS RN |
68377-91-3 | |
| Record name | Arotinolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinolol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arotinolol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AROTINOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



